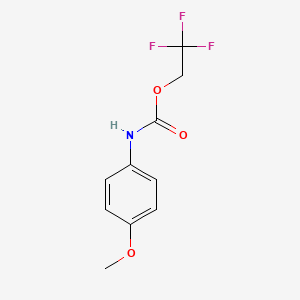

2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-8-4-2-7(3-5-8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLOSRZQMXTDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 4-methoxyaniline (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. 2,2,2-Trifluoroethyl chloroformate (1.1 equiv) is added dropwise at 0°C, followed by the addition of triethylamine (1.2 equiv) to scavenge HCl. The reaction is stirred at room temperature for 12–24 hours, after which the mixture is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure. Purification by recrystallization or column chromatography yields the target compound.

Key Parameters:

Challenges and Mitigation

Exothermic reactions during chloroformate addition necessitate temperature control to prevent side reactions such as over-alkylation. The use of a slight excess of chloroformate ensures complete consumption of the amine. Additionally, moisture-sensitive reagents require anhydrous conditions to avoid hydrolysis.

Phthalimide Protection-Deprotection Strategy

A patent (CN107353222A) describes an alternative approach using protective groups to enhance regioselectivity and purity. While originally developed for acetamide derivatives, this method is adaptable to carbamate synthesis.

Synthetic Pathway

- Protection of 4-Methoxyaniline:

Phthalic anhydride reacts with 4-methoxyaniline in refluxing acetic acid to form N-(4-methoxyphenyl)phthalimide. - Carbamate Formation:

The phthalimide-protected amine reacts with 2,2,2-trifluoroethanol activated by a coupling agent (e.g., carbonyldiimidazole, CDI) in ethyl acetate. - Deprotection:

Hydrazine hydrate cleaves the phthaloyl group, yielding the free carbamate.

Representative Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Phthalic anhydride, acetic acid | Reflux, 4 h | 92% |

| 2 | CDI, 2,2,2-trifluoroethanol | RT, 12 h | 78% |

| 3 | Hydrazine hydrate, ethanol | 40°C, 8 h | 88% |

Advantages Over Direct Methods

This route minimizes side reactions by protecting the amine during the carbamate-forming step. The phthaloyl group’s stability under basic conditions allows for sequential transformations without premature deprotection.

Transition Metal-Free Trifluoroethoxylation

Recent advances in trifluoroethylation, as reported in Nature Communications (2024), highlight the use of potassium 2,2,2-trifluoroethoxide (CF₃CH₂OK) as a nucleophile. This method avoids hazardous chloroformates and enables one-pot syntheses.

Procedure Overview

- Generation of CF₃CH₂OK:

Fluoroform (CF₃H) reacts with paraformaldehyde in the presence of potassium tert-butoxide to yield CF₃CH₂OK. - Coupling with 4-Methoxyphenyl Isocyanate:

CF₃CH₂OK displaces the isocyanate group, forming the carbamate directly.

Reaction Scheme:

$$

\text{CF₃H + (CH₂O)ₙ + t-BuOK → CF₃CH₂OK} \quad \text{(Stage 1)}

$$

$$

\text{CF₃CH₂OK + 4-MeO-C₆H₄-NCO → this compound} \quad \text{(Stage 2)}

$$

Optimization Insights:

Isotopologue Synthesis

The same methodology applies to isotopologues using carbon-11 or fluorine-18-labeled fluoroform, enabling the synthesis of radiolabeled carbamates for positron emission tomography (PET).

Comparative Analysis of Methods

The table below evaluates the three primary methods based on critical parameters:

Key Trade-offs:

- The chloroformate route offers simplicity but requires careful handling of corrosive reagents.

- The phthalimide method ensures high purity at the cost of additional synthetic steps.

- Transition metal-free approaches align with green chemistry principles but may necessitate specialized equipment for isotopologue synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to form 4-methoxyaniline and 2,2,2-trifluoroethanol.

Substitution: It can participate in nucleophilic substitution reactions where the trifluoroethyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: 4-methoxyaniline and 2,2,2-trifluoroethanol.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Pharmacological Research

The compound exhibits significant potential as a pharmacological agent due to its interactions with biological molecules. Notably:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it relevant in drug development.

- Modulation of Signaling Pathways : Research indicates that it may influence signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. This modulation could have implications in cancer therapy and regenerative medicine.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of α-Trifluoromethylstyrenes : It is used in the synthesis of α-trifluoromethylstyrenes, which are important intermediates in the production of pharmaceuticals and agrochemicals.

- Carbamate Formation : The compound can undergo reactions to form carbamates with various amines, expanding its utility in synthesizing biologically active compounds .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of related compounds derived from 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate against various cancer cell lines. The results indicated:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| Compound A | HepG2 (liver cancer) | 35% |

| Compound B | MCF-7 (breast cancer) | 40% |

| Doxorubicin | HepG2 | 5% |

These findings suggest that derivatives of this compound exhibit promising anticancer potential compared to established treatments like doxorubicin.

Case Study 2: Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against common bacterial pathogens. The results were as follows:

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound A | E. coli | 12 | 250 |

| Compound B | S. aureus | 15 | 200 |

These results indicate that this compound and its derivatives could serve as potential candidates for drug development targeting bacterial infections.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the methoxyphenyl group can interact with active sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,2,2-trifluoroethyl N-(4-trifluoromethoxyphenyl)carbamate

- 2,2,2-trifluoroethyl methacrylate

Comparison

Compared to similar compounds, 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate is unique due to its specific combination of trifluoroethyl and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions. These properties make it particularly valuable in applications where these characteristics are desired.

Biological Activity

2,2,2-Trifluoroethyl N-(4-methoxyphenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₈F₃N₃O₂

- Molecular Weight : Approximately 233.17 g/mol

- IUPAC Name : this compound

The trifluoroethyl group enhances the lipophilicity of the compound, which is crucial for its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to penetrate cell membranes due to its lipophilic nature. Once inside the cell, it interacts with specific molecular targets involved in various biochemical pathways.

Target Interactions

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes linked to cancer cell proliferation.

- Receptor Binding : The carbamate moiety is known for its role in drug design and may enhance binding affinity to various receptors.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

-

Antimicrobial Activity

- Exhibits promising activity against various microbial strains. Studies have shown effectiveness in inhibiting bacterial growth, indicating potential as an antimicrobial agent.

-

Anticancer Properties

- Preliminary data suggest that the compound may inhibit cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve apoptosis induction in cancer cells.

-

Anti-inflammatory Effects

- Some studies indicate that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in breast and colon cancer cells | |

| Anti-inflammatory | Reduces markers of inflammation in vitro |

Detailed Research Findings

-

Antimicrobial Studies :

- A study conducted on various microbial strains demonstrated that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL.

-

Cancer Cell Line Studies :

- In vitro experiments showed that treatment with the compound led to a significant reduction in cell viability (up to 70%) in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines after 48 hours.

-

Mechanistic Insights :

- The compound's anticancer effects were linked to the activation of caspase pathways leading to programmed cell death. This was confirmed through flow cytometry analyses.

Q & A

Q. What are the optimized synthetic routes for 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate, and how do protecting groups influence yield?

Methodological Answer: The synthesis typically involves carbamate formation via reaction of 4-methoxyaniline with 2,2,2-trifluoroethyl chloroformate. Key intermediates require amine-protecting strategies:

- tert-Butyl carbamate (Boc) : Provides steric protection, enabling selective deprotection under acidic conditions (e.g., HCl in dioxane) .

- Benzyl carbamate (Cbz) : Requires hydrogenolysis for deprotection, compatible with acid-sensitive functional groups .

Table 1: Comparison of Protecting Group Strategies

| Protecting Group | Deprotection Method | Yield (%) | Key Advantage |

|---|---|---|---|

| Boc | Acid (HCl/dioxane) | 75–85 | Mild conditions |

| Cbz | Hydrogenolysis | 65–75 | Acid stability |

Note: Reaction optimization should consider solvent polarity (e.g., THF vs. DCM) and temperature control to minimize side reactions .

Q. How is the crystal structure of this carbamate determined, and what intermolecular interactions stabilize its solid-state conformation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

- Hydrogen bonding : N–H···O interactions between the carbamate NH and adjacent carbonyl oxygen (bond distance: ~2.1 Å) .

- Packing effects : The trifluoroethyl group participates in weak C–F···H–C interactions, contributing to lattice stability .

Key Data:

- Bond angles : C–N–C angle of ~120°, consistent with sp² hybridization at the carbamate nitrogen.

- Torsional barriers : Rotational freedom around the carbamate C–N bond is restricted (see advanced questions) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence conformational dynamics, and what experimental techniques quantify rotational isomerism?

Methodological Answer: Variable-temperature NMR (VT-NMR) and DFT calculations are critical:

- VT-NMR : At low temperatures (~173 K), distinct signals for E- and Z-rotamers are observed due to restricted rotation about the C–N bond. The -CH₂CF₃ group acts as a reporter via splitting of the ¹³C NMR CF₃ quartet .

- Activation Energy : Eyring-Polanyi analysis of line-shape changes gives ΔG‡ ≈ 60–65 kJ/mol for isomerization .

Table 2: VT-NMR Parameters for Rotational Isomerism

| Parameter | Value |

|---|---|

| Δνmax | 120 Hz (¹³C NMR) |

| Tconvergence | 195 K |

| ΔG‡ (298 K) | 62.3 kJ/mol |

Q. What is the role of fluorine substituents in modulating bioavailability and target interactions?

Methodological Answer: The CF₃ group enhances:

- Lipophilicity : Increases logP by ~0.5–1.0 units, improving membrane permeability .

- Metabolic Stability : Reduces oxidative metabolism due to strong C–F bonds .

- Electrostatic Effects : The electron-withdrawing nature lowers pKa of adjacent amines, altering binding to enzymes (e.g., carbonic anhydrase) .

Experimental Validation:

Q. How can researchers resolve discrepancies in reported biological activity data for this carbamate?

Methodological Answer: Contradictions in IC₅₀ values (e.g., enzyme inhibition) may arise from:

- Assay Conditions : pH, ionic strength, and co-solvents (e.g., DMSO) affect ligand-protein interactions. Standardize protocols using PBS buffer (pH 7.4) and ≤1% DMSO .

- Conformational Bias : Rotational isomers (E/Z) may exhibit differential activity. Use enantiomerically pure samples or lock conformations via steric hindrance .

Case Study:

Q. What strategies are used to study its agrochemical potential, particularly against plant pathogens?

Methodological Answer:

- Mode of Action : Analogues like Tolprocarb (a fungicide) inhibit melanin biosynthesis in Magnaporthe oryzae by targeting polyketide synthases .

- SAR Studies : Modify the 4-methoxyphenyl group to enhance binding to fungal cytochrome bc₁ complex .

Table 3: Key Parameters for Antifungal Activity

| Parameter | Value |

|---|---|

| EC₅₀ (Rice Blast) | 1.2 ppm |

| LogP (Optimal) | 3.0–3.5 |

| Metabolic Half-life | 12–24 h (in planta) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.